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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JE-2147, also known as AG1776 and KNI-764, is a potent dipeptide protease inhibitor with

significant activity against a wide spectrum of Human Immunodeficiency Virus (HIV) strains,

including those resistant to multiple other protease inhibitors.[1][2][3] Its complex chemical

structure, featuring a unique allophenylnorstatine core, presents a considerable challenge for

synthetic chemists. These application notes provide a detailed overview of the synthetic

strategies and experimental protocols for the preparation of JE-2147 and its analogs, aimed at

facilitating research and development in the field of novel antiretroviral agents.

The IUPAC name for JE-2147 is (4R)-3-[(2S,3R)-2-hydroxy-3-[(3-hydroxy-2-

methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-

thiazolidine-4-carboxamide. The synthesis of this molecule is a multi-step process that involves

the preparation of three key fragments followed by their sequential coupling.

Retrosynthetic Analysis
A logical retrosynthetic analysis of JE-2147 breaks the molecule down into three primary

building blocks:

Fragment A: 3-hydroxy-2-methylbenzoic acid
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Fragment B: (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid (allophenylnorstatine)

Fragment C: (4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

The overall synthetic strategy involves the amide coupling of Fragment A with Fragment B,

followed by the coupling of the resulting intermediate with Fragment C.

JE-2147 Amide Bond
Formation

Fragment A-B Adduct

Fragment C:
(4R)-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide

Amide Bond
Formation

Fragment A:
3-hydroxy-2-methylbenzoic acid

Fragment B:
(2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid

Click to download full resolution via product page

Caption: Retrosynthetic analysis of JE-2147.

Synthesis of Key Fragments
Fragment A: 3-hydroxy-2-methylbenzoic acid
This fragment can be synthesized from 3-amino-2-methylbenzoic acid via a diazotization

reaction followed by hydrolysis.

Protocol 1: Synthesis of 3-hydroxy-2-methylbenzoic acid

Materials:

3-amino-2-methylbenzoic acid

Sodium nitrite (NaNO₂)

Concentrated sulfuric acid (H₂SO₄)

Water (H₂O)
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Ethyl acetate

Saturated sodium carbonate solution

Brine

Sodium sulfate (Na₂SO₄)

Concentrated hydrochloric acid (HCl)

Procedure:

Prepare a solution of 3-amino-2-methylbenzoic acid in aqueous sulfuric acid and cool to

-10°C.

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 7°C.[1]

Stir the resulting diazonium salt solution at -10°C for 30 minutes.

Pour the reaction mixture into a solution of sulfuric acid in water and slowly heat to 80°C.

Gas evolution will be observed.[1]

After gas evolution ceases, cool the mixture to room temperature and extract the product

with ethyl acetate.

Wash the combined organic layers with saturated sodium carbonate solution.

Acidify the aqueous layer to pH 2 with concentrated HCl and extract the product with ethyl

acetate.

Wash the combined organic extracts with brine, dry over sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.

Purify the crude material by recrystallization from an ethyl acetate/chloroform mixture to

obtain pure 3-hydroxy-2-methylbenzoic acid.[1]
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Reactant Molar Eq.
Molecular Weight (

g/mol )
Amount

3-amino-2-

methylbenzoic acid
1.0 151.16 45 g

Sodium nitrite 1.1 69.00 22.6 g

Concentrated Sulfuric

Acid
- 98.08 As solvent

Table 1: Reagents for the synthesis of 3-hydroxy-2-methylbenzoic acid.

Fragment B: (2S,3R)-2-hydroxy-3-amino-4-
phenylbutanoic acid (allophenylnorstatine)
The synthesis of this chiral amino acid is a critical and challenging step. One reported method

involves a highly diastereoselective cyanohydrin formation from (S)-2-N,N-dibenzylamino-3-

phenylpropanal.

Protocol 2: Synthesis of (2S,3R)-2-hydroxy-3-amino-4-phenylbutanoic acid

This synthesis is complex and requires specialized techniques in asymmetric synthesis. A

general workflow is provided below, based on literature precedents.

L-Phenylalanine Protection of
Amine and Acid Reduction to Aldehyde Diastereoselective

Cyanohydrin Formation Hydrolysis of Nitrile Deprotection Fragment B

Click to download full resolution via product page

Caption: General workflow for the synthesis of Fragment B.

Detailed experimental procedures for the synthesis of allophenylnorstatine derivatives can be

found in specialized literature on amino acid synthesis.[4]
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Fragment C: (4R)-5,5-dimethyl-N-[(2-
methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide
This thiazolidine derivative can be prepared from L-cysteine and an appropriate aldehyde,

followed by amidation.

Protocol 3: Synthesis of (4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Materials:

L-cysteine

Acetone

Ethanol

Water

Procedure:

Dissolve L-cysteine in a mixture of ethanol and water.

Add acetone to the solution and stir at room temperature.

The product will precipitate out of the solution.

Filter the precipitate and wash with cold ethanol to obtain the desired thiazolidine carboxylic

acid.

Protocol 4: Amidation to form Fragment C

Materials:

(4R)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

2-Methylbenzylamine

Peptide coupling agent (e.g., HATU, HBTU)
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Tertiary base (e.g., DIEA, NMM)

Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

Dissolve the thiazolidine carboxylic acid in the anhydrous solvent.

Add the peptide coupling agent and the tertiary base.

Stir the mixture for a few minutes to activate the carboxylic acid.

Add 2-methylbenzylamine to the reaction mixture.

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

Purify the crude product by column chromatography to obtain Fragment C.

Reactant Molar Eq. Molecular Weight ( g/mol )

(4R)-5,5-dimethyl-1,3-

thiazolidine-4-carboxylic acid
1.0 161.22

2-Methylbenzylamine 1.1 121.18

HATU 1.1 380.23

DIEA 2.0 129.24

Table 2: Reagents for the synthesis of Fragment C.

Assembly of JE-2147
The final assembly of JE-2147 involves two sequential peptide coupling reactions. The choice

of coupling reagents and protecting group strategy is crucial to avoid racemization and other

side reactions.[5][6][7][8]
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Step 1: Coupling of Fragment A and B

Step 2: Deprotection and Coupling with Fragment C

Fragment A

Peptide Coupling
(e.g., EDC/HOBt)

Protected Fragment B

Protected A-B Adduct

Deprotection

A-B Adduct (free acid)

Peptide Coupling
(e.g., HATU)

Fragment C

JE-2147

Click to download full resolution via product page

Caption: Workflow for the final assembly of JE-2147.

Protocol 5: Final Assembly of JE-2147
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Step 1: Coupling of Fragment A and Protected Fragment B

Protect the carboxylic acid of Fragment B (e.g., as a methyl or ethyl ester).

Activate the carboxylic acid of Fragment A using a suitable coupling reagent (e.g., EDC in

the presence of HOBt).

React the activated Fragment A with the amino group of the protected Fragment B in the

presence of a base (e.g., NMM).

Purify the resulting dipeptide intermediate.

Step 2: Deprotection and Coupling with Fragment C

Hydrolyze the ester protecting group on the dipeptide intermediate to reveal the free

carboxylic acid.

Activate this carboxylic acid using a potent coupling reagent suitable for sterically hindered

couplings (e.g., HATU).

React the activated dipeptide with the secondary amine of Fragment C to form the final

product, JE-2147.

Purify the final compound using preparative HPLC.

Structure-Activity Relationship (SAR)
Considerations for JE-2147 Analogs
The development of analogs of JE-2147 is crucial for improving its pharmacokinetic properties

and overcoming potential resistance. The following points highlight key areas for SAR

exploration:

P1' and P2' Moieties: The flexibility of the P2' moiety has been suggested to be important for

its potency against both wild-type and mutant HIV protease.[2] Modifications in this region,

such as altering the thiazolidine ring or the N-benzyl group, could lead to improved activity

profiles.
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Allophenylnorstatine Core: This unnatural amino acid is critical for the inhibitory activity.

Modifications to the phenyl group or the stereochemistry of the hydroxyl and amino groups

would likely have a significant impact on potency.

P2 Moiety: The 3-hydroxy-2-methylbenzoyl group plays a key role in binding to the protease

active site. Analogs with substitutions on this aromatic ring could be synthesized to probe

interactions with the enzyme.

Systematic modifications at these positions, followed by biological evaluation, will be essential

for developing the next generation of protease inhibitors based on the JE-2147 scaffold.

Data Presentation
Quantitative data for the synthesis of JE-2147 analogs should be meticulously recorded and

presented in a clear, tabular format to allow for easy comparison of different synthetic routes

and analog performance.

Analog

Fragment

A

Modificati

on

Fragment

B

Modificati

on

Fragment

C

Modificati

on

Overall

Yield (%)
Purity (%) IC₅₀ (nM)

JE-2147 None None None
Data not

available
>98 0.33

Analog 1
4-fluoro

substitution
None None

Analog 2 None

Phenyl

replaced

by

cyclohexyl

None

Analog 3 None None

2-

chlorobenz

yl

Table 3: Example of a data summary table for JE-2147 analogs.
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Conclusion
The synthesis of JE-2147 and its analogs is a complex undertaking that requires expertise in

modern synthetic organic chemistry, particularly in the areas of asymmetric synthesis and

peptide coupling. The protocols and strategies outlined in these application notes provide a

comprehensive framework for researchers to approach the synthesis of these potent HIV

protease inhibitors. Careful planning of the synthetic route, rigorous purification of

intermediates, and systematic exploration of structure-activity relationships will be paramount in

the development of new and improved therapeutic agents based on the JE-2147 scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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